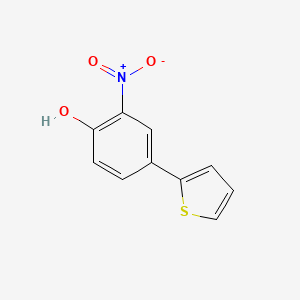

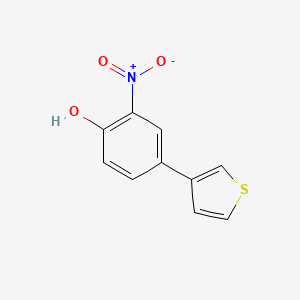

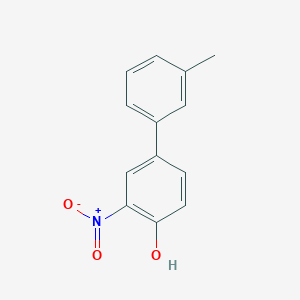

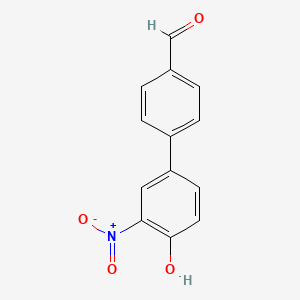

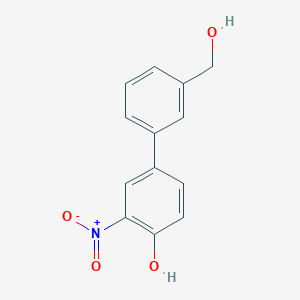

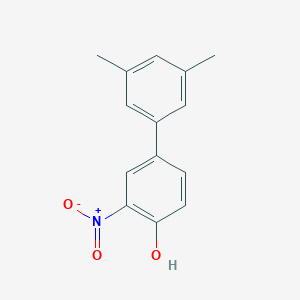

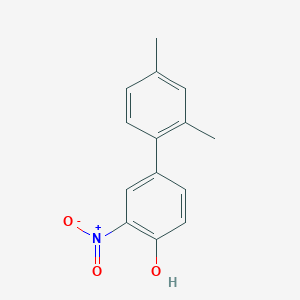

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95%

Overview

Description

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% (4-DNP) is an organic compound that has been widely used in scientific research due to its unique properties. It is an aromatic nitro compound with a phenolic group and a nitro group attached to the aromatic ring. 4-DNP has a wide range of applications, from drug synthesis and bio-imaging to material science and industrial processes.

Mechanism of Action

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has a unique mechanism of action. It is an electrophilic aromatic nitro compound, which means that it is capable of reacting with electron-rich species, such as nucleophiles and free radicals. The nitro group of 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% is highly reactive and can be used to form covalent bonds with electron-rich species. This allows 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% to act as a catalyst in various reactions, such as the synthesis of pharmaceuticals and the production of polymers.

Biochemical and Physiological Effects

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has been shown to have antifungal and antibacterial properties, which makes it a potential treatment for fungal and bacterial infections. Finally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has been found to be non-toxic and non-carcinogenic, which makes it a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a wide range of applications, from drug synthesis to material science. Additionally, it is an inexpensive compound that is readily available commercially. Finally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% is a stable compound that is not easily degraded under normal laboratory conditions.

However, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has several limitations for use in laboratory experiments. It is a highly reactive compound that can react with other compounds in the laboratory, which can lead to unexpected results. Additionally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% is a highly volatile compound that can easily evaporate, making it difficult to handle and store for long periods of time.

Future Directions

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has a wide range of potential applications in the future. It could be used in the development of new drugs and materials, as well as in the development of new imaging techniques. Additionally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% could be used to study the structure of biological molecules, as well as to develop new catalysts for chemical reactions. Finally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% could be used in the development of new methods for the synthesis of pharmaceuticals and materials.

Synthesis Methods

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% is synthesized by a reaction between 2,4-dimethylphenol and nitric acid. The nitric acid is added slowly to the 2,4-dimethylphenol in an ice-water bath. The reaction is then heated to 80-90 degrees Celsius and the temperature is maintained for two hours. The product is then cooled and filtered, washed with water, and dried. The resulting product is a white crystalline powder with a melting point of 150-152 degrees Celsius and a purity of 95%.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has been used in a wide range of scientific research applications. It has been used in drug synthesis as an intermediate for the synthesis of pharmaceuticals, such as anti-inflammatory drugs. It has also been used in imaging techniques, such as fluorescence microscopy and spectroscopy, to visualize and study the structure of biological molecules. Additionally, 4-(2,4-Dimethylphenyl)-2-nitrophenol, 95% has been used in material science and industrial processes, such as the production of polyurethanes and the synthesis of polymers.

properties

IUPAC Name |

4-(2,4-dimethylphenyl)-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-12(10(2)7-9)11-4-6-14(16)13(8-11)15(17)18/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSVTECCOXMHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686231 | |

| Record name | 2',4'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethylphenyl)-2-nitrophenol | |

CAS RN |

1261909-01-6 | |

| Record name | 2',4'-Dimethyl-3-nitro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.